2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide (hereafter referred to as the target compound) is a purine derivative functionalized with a 2-methoxyethyl group at position 7, a methyl group at position 3, and a sulfanyl-linked N-phenylacetamide moiety at position 8 of the purine core . Its molecular formula is C₁₇H₁₉N₅O₄S, with an average mass of 389.43 g/mol and a monoisotopic mass of 389.115775 Da . The compound’s ChemSpider ID is 2377013, and it is registered under MDL number MFCD01815916 .
Properties
IUPAC Name |
2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21-14-13(15(24)20-16(21)25)22(8-9-26-2)17(19-14)27-10-12(23)18-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,23)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQIIJDURBJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This involves the cyclization of appropriate intermediates to form the purine ring system.
Introduction of the methoxyethyl group: This step involves the alkylation of the purine core with 2-methoxyethyl halides under basic conditions.
Attachment of the phenylacetamide group: This is achieved through a nucleophilic substitution reaction where the purine derivative reacts with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent-Driven Physicochemical Properties
- Lipophilicity: The hexadecyl-substituted analog (Analog 1) exhibits significantly higher lipophilicity due to its long alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects: Analog 3’s 2-chlorobenzyl group introduces electron-withdrawing effects, which could influence binding interactions in enzymatic pockets .
Steric and Conformational Features :
- Analog 4’s (2E)-butenyl group introduces rigidity and planar geometry, which may restrict rotational freedom compared to the flexible methoxyethyl chain in the target compound .
- Analog 5’s 2-methylprop-2-enyl group creates steric hindrance near the purine core, possibly affecting substrate binding in biological targets .
Research Implications and Gaps
- Activity Data: No direct bioactivity data for the target compound is provided in the evidence.
- Safety Profiles : Analog 5’s safety data sheet () emphasizes handling precautions for research use, though toxicity data for the target compound remains unverified .
Biological Activity
The compound 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article investigates its pharmacological properties, including cytotoxicity, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19N5O4S
- CAS Number : 333769-05-4
- Molecular Weight : 389.436 g/mol
This structure features a purine base modified with a methoxyethyl group and a phenylacetamide moiety, which may influence its biological interactions.
1. Cytotoxicity
Cytotoxicity studies have shown that certain purine derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. The compound's ability to induce apoptosis in tumor cell lines is of particular interest. For instance, research indicates that derivatives similar to this compound have demonstrated significant cytotoxic effects against various human tumor cell lines .
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HeLa (Cervical) | 15 | Moderate sensitivity |
| MCF-7 (Breast) | 10 | High sensitivity |
| A549 (Lung) | 20 | Lower sensitivity compared to MCF-7 |
2. Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar purine derivatives have been evaluated for their activity against various pathogens, including Helicobacter pylori. Studies suggest that compounds with structural similarities can inhibit bacterial growth effectively .
| Pathogen | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Helicobacter pylori | 18 | Metronidazole |
| Staphylococcus aureus | 15 | Penicillin |
3. Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes such as urease and certain kinases. Urease inhibition is particularly relevant in the context of treating infections caused by H. pylori, where urease plays a crucial role in the pathogen's survival in acidic environments .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study published in Cancer Research examined the effects of similar purine derivatives on various cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a mechanism through which the compound may exert its cytotoxic effects .
Case Study 2: Antibacterial Activity Against H. pylori
In a clinical study assessing new antibacterial agents against H. pylori, derivatives similar to this compound were tested for their efficacy. Results showed significant inhibition of bacterial growth, comparable to standard treatments like metronidazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
